

Malt1-IN-14: A Technical Guide to a Potent Paracaspase Inhibitor

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Compound of Interest

Compound Name: Malt1-IN-14

Cat. No.: B15617356

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Abstract

This technical guide provides a comprehensive overview of **Malt1-IN-14**, a potent and irreversible small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. This document details the chemical structure, physicochemical properties, and biological activity of **Malt1-IN-14**. Furthermore, it outlines its mechanism of action within the context of the NF- κ B signaling pathway and provides detailed protocols for key experimental assays used in its characterization. This guide is intended for researchers, scientists, and drug development professionals working in oncology and immunology, particularly those focused on B-cell malignancies.

Chemical Structure and Properties

Malt1-IN-14, also widely known as MALT1 inhibitor MI-2, is a cell-permeable compound designed to directly bind and irreversibly inhibit the proteolytic activity of the MALT1 paracaspase.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenyl]acetamide	[2][3]
Synonyms	MALT1 inhibitor MI-2, MI-2	[1][2][3]
CAS Number	1047953-91-2	[1][2][3][4]
Molecular Formula	C ₁₉ H ₁₇ Cl ₃ N ₄ O ₃	[2][3]
Molecular Weight	455.72 g/mol	[2][3]
SMILES	<chem>O=C(CCl)NC1=CC=C(N2N=C(OCCOC)N=C2C3=CC=C(Cl)C(Cl)=C3)C=C1</chem>	[3][4]
InChIKey	TWJGQZBSEMDPQP-UHFFFAOYSA-N	[2][3]
Appearance	Solid powder	[3]
Purity	>98%	[2]
Solubility	DMSO (up to 100 mM), Ethanol (up to 50 mM)	[2]

Mechanism of Action and Signaling Pathway

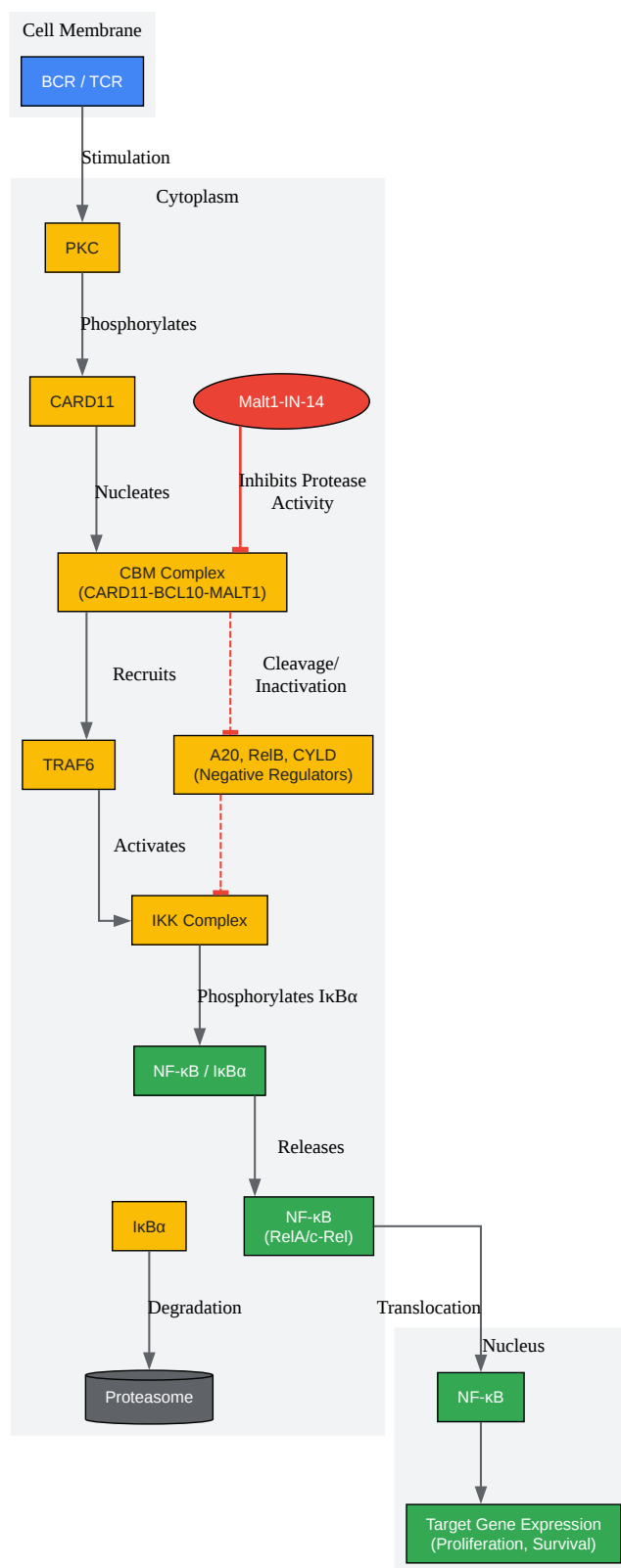
MALT1 is a critical intracellular signaling protein that functions both as a scaffold and an arginine-specific cysteine protease.[5][6] It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which transduces signals from antigen receptors (BCR and TCR) and other pathways to activate the canonical NF-κB pathway.[7][8][9]

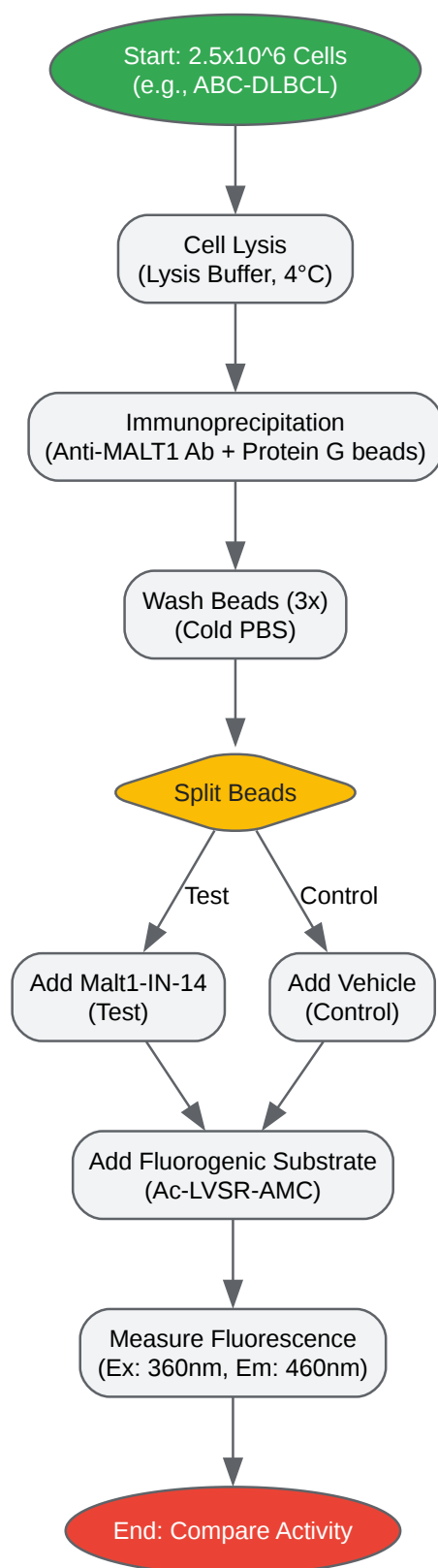
Upon antigen receptor stimulation, Protein Kinase C (PKC) phosphorylates CARD11 (also known as CARMA1), leading to a conformational change that allows the recruitment of BCL10 and MALT1 to form the CBM complex.[9] This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK (IκB kinase) complex.[10] IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for proteasomal degradation. This releases NF-κB transcription

factors (like RelA/p65 and c-Rel) to translocate to the nucleus and activate the expression of target genes that promote cell proliferation, survival, and inflammation.[6]

The protease activity of MALT1 amplifies and sustains this signaling by cleaving and inactivating negative regulators of the NF- κ B pathway, such as A20 (TNFAIP3), CYLD, and RelB.[5][10][11] In certain lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), chronic B-cell receptor signaling or mutations in upstream components lead to constitutive MALT1 activation, making it a compelling therapeutic target.[7][12]

Malt1-IN-14 (MI-2) acts by binding directly to the MALT1 active site, irreversibly suppressing its protease function.[1] This inhibition prevents the cleavage of MALT1 substrates, leading to a downregulation of NF- κ B target genes, suppression of c-REL nuclear localization, and ultimately, inhibition of proliferation and induction of apoptosis in MALT1-dependent cancer cells.[1][12]





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